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  • Product: 2-Nitro-1,3-indandione Dihydrate
  • CAS: 64887-75-8

Core Science & Biosynthesis

Foundational

Crystal structure and hydronium nitronate formation of 2-nitro-1,3-indandione dihydrate

An In-Depth Technical Guide to the Crystal Structure and Hydronium Nitronate Formation of 2-Nitro-1,3-Indandione Dihydrate Abstract As a Senior Application Scientist, I approach the structural characterization of 2-nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and Hydronium Nitronate Formation of 2-Nitro-1,3-Indandione Dihydrate

Abstract As a Senior Application Scientist, I approach the structural characterization of 2-nitro-1,3-indandione dihydrate (NIDADO) not merely as a descriptive exercise, but as a fundamental case study in acid-base thermodynamics, resonance stabilization, and solid-state chemistry. This whitepaper deconstructs the mechanistic basis of hydronium nitronate formation, the crystallographic parameters that define its solid-state lattice, and the self-validating experimental workflows used to elucidate its structure.

The Chemical Nature of 2-Nitro-1,3-Indandione

2-Nitro-1,3-indandione is a highly reactive cyclic β -diketone. Originally explored extensively by Gustavs Vanags and the Riga school of organic chemists[1], this compound is renowned for its exceptional acidity. The presence of a strongly electron-withdrawing nitro group at the C(2) position, flanked by two carbonyl groups, renders the C(2) proton highly labile[2].

When crystallized in the presence of water, NIDADO does not simply form a standard hydrate. Instead, the thermodynamic drive to stabilize the negative charge leads to a complete proton transfer to the aqueous solvent, resulting in the formation of a stable hydronium nitronate salt[2].

Mechanistic Basis of Hydronium Nitronate Formation

The formation of the hydronium nitronate salt is a textbook example of a self-assembling, charge-delocalized system.

  • Proton Transfer: Upon hydration, the highly acidic proton at C(2) is transferred to the water molecules.

  • Cation Formation: The water molecules organize into an asymmetric H5​O2+​ arrangement (a Zundel-like hydronium cation)[2].

  • Anion Stabilization: The resulting 1,3-indandione-2-nitronate anion stabilizes itself via extensive resonance. The negative charge is not localized on a single atom but is distributed across the part of the molecule containing the oxygen atoms (both the nitro and carbonyl oxygens)[2].

The causality here is critical: the extreme electron-withdrawing nature of the functional groups forces the proton dissociation, while the resulting delocalized π -system provides the thermodynamic sink necessary to stabilize the crystalline salt.

G A 2-Nitro-1,3-indandione (Strong Acid) C Spontaneous Proton Transfer A->C B Aqueous Environment (2 H2O molecules) B->C D Asymmetric Hydronium Ion (H5O2+) C->D E Nitronate Anion (Delocalized Charge) C->E F Hydrogen Bonding Network (Acceptors: Nitro & Carbonyl O) D->F E->F G Stable Crystal Lattice (Monoclinic P21/c) F->G

Mechanistic pathway of proton transfer and crystal lattice formation in NIDADO.

Crystallographic Analysis and Structural Parameters

X-ray crystallography provides the definitive proof of the hydronium nitronate structure. The compound crystallizes as yellow prisms in the monoclinic space group P21​/c [2].

Structural refinement reveals that the nitronate exhibits minor deviations from strict planarity. Specifically, the carbonyl groups adopt a twisted conformation relative to the benzene ring, making an angle of 4.85° with the O(4)−N(2)−O(5) plane[3]. The crystal lattice is held together by a robust hydrogen-bonding system where the carbonyl and nitro oxygen atoms act as acceptors from the H5​O2+​ cation[3].

Table 1: Crystallographic Parameters of NIDADO [2]

ParameterValue
Molecular Formula C9​H9​O6​N
Formula Weight 227.18 g/mol
Crystal Habit Yellow prism
Melting Point 113-114 °C (uncorrected)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=9.756(2)A˚ , b=5.149(1)A˚ , c=19.911(5)A˚
Beta Angle ( β ) 102.49(2)°
Z (Molecules/Unit Cell) 4
Calculated Density ( Dc​ ) 1.55 g/cm³
Observed Density ( Do​ ) 1.58 g/cm³
Final R index 0.069

Experimental Workflow: Synthesis, Crystallization, and X-Ray Diffraction

To ensure scientific integrity, the experimental protocol must be a self-validating system. The following workflow details the causality behind each step of the structural elucidation.

Step 1: Preparation and Crystallization

  • Procedure: Dissolve high-purity 2-nitro-1,3-indandione in an aqueous solvent system. Allow the solution to undergo slow solvent evaporation at ambient temperature until yellow prism crystals form.

  • Causality: Slow evaporation is strictly required to ensure the orderly deposition of molecules into the crystal lattice, minimizing structural defects. The aqueous environment is non-negotiable, as it provides the stoichiometric water molecules necessary for dihydrate formation and the subsequent acid-base proton transfer.

Step 2: X-Ray Diffraction Data Collection

  • Procedure: Isolate a single, high-quality yellow prism crystal and mount it on a diffractometer. Collect intensity data using monochromatic X-ray radiation.

  • Causality: The distinct yellow prism habit aids in visually selecting a single, untwinned crystal. Twinning would convolute the diffraction pattern, making accurate space group determination ( P21​/c ) impossible.

Step 3: Structure Solution and Refinement

  • Procedure: Solve the phase problem using direct methods. Perform full-matrix least-squares calculations to refine the atomic coordinates.

  • Causality: Full-matrix least-squares refinement minimizes the difference between the observed and calculated structure factors. Achieving a final R index of 0.069 acts as the internal validation metric, confirming that the assigned electron density accurately reflects the asymmetric H5​O2+​ arrangement and the delocalized nitronate anion[2].

Charge Delocalization and Spectroscopic Validation

While X-ray crystallography provides the spatial coordinates, spectroscopic methods are required to validate the electronic environment. The hypothesis that the negative charge is delocalized over the oxygen-containing region of the molecule is strongly supported by 13C NMR spectroscopy[2].

The chemical shifts of the carbon atoms in the conjugated system reflect their partial double-bond character and the electron density distribution.

Table 2: 13C NMR Chemical Shifts of the Nitronate Anion [3]

Atom PositionChemical Shift ( δ , ppm)
C(1) 184.97
C(2) 120.91
C(3a) 135.15
C(4) 121.04
C(5) 133.52
(Uncertainty: ±0.07 ppm)

The downfield shift of C(1) confirms its strong carbonyl character, while the shifts at C(2) and the aromatic carbons validate the extensive resonance network that stabilizes the nitronate form in both solution and the solid state[3].

References

  • Simonsen, O., & Jacobsen, J. P. (1977). The crystal and molecular structure of 2-nitro-1,3-indandione dihydrate. A hydronium nitronate. Acta Crystallographica Section B, 33(10), 3045-3049. Source: IUCr Journals. URL:[Link]

  • Wikipedia Contributors. (2020). Gustavs Vanags. Source: Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Exploratory

A Technical Guide to the Thermodynamic Stability and Melting Point of 2-Nitro-1,3-Indandione Dihydrate

Abstract This technical guide provides a comprehensive examination of the thermodynamic stability and melting point of 2-nitro-1,3-indandione dihydrate. As a compound of interest in synthetic chemistry and potentially fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the thermodynamic stability and melting point of 2-nitro-1,3-indandione dihydrate. As a compound of interest in synthetic chemistry and potentially for drug development intermediates, a thorough understanding of its solid-state properties is critical for storage, handling, and formulation. This document outlines the synthesis of the parent compound, the formation of its dihydrate, and the detailed experimental protocols for its characterization using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). We delve into the causality behind these experimental choices, offering field-proven insights into the interpretation of the resulting data. The guide is intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries who require a robust framework for characterizing hydrated crystalline solids.

Introduction: The Significance of Hydrates in Chemical Stability

Hydrates are crystalline solids that incorporate water molecules into their lattice structure. The presence of this water of hydration can significantly influence the physicochemical properties of a compound, including its melting point, solubility, and stability. For active pharmaceutical ingredients (APIs) and key chemical intermediates, the formation of a hydrate—or the uncontrolled loss of its water—can have profound implications for product efficacy and shelf-life.

2-Nitro-1,3-indandione is a derivative of 1,3-indandione, a versatile building block in organic synthesis. The introduction of a nitro group at the 2-position activates the molecule for various nucleophilic substitution reactions. The stability of its hydrated form, 2-nitro-1,3-indandione dihydrate, is therefore of paramount importance. This guide provides a systematic approach to quantifying its thermodynamic stability and accurately determining its melting behavior.

Synthesis and Preparation

Synthesis of 2-Nitro-1,3-indandione

The parent compound, 2-nitro-1,3-indandione, can be synthesized via the nitration of 1,3-indandione. A common method involves the use of a nitrating agent in an acidic medium.

Protocol:

  • Dissolution: 1,3-indandione is dissolved in concentrated sulfuric acid at a low temperature (typically 0-5 °C) to control the reaction exotherm.

  • Nitration: A stoichiometric amount of nitric acid is added dropwise to the solution while maintaining the low temperature and vigorous stirring.

  • Reaction Quenching: After the addition is complete, the reaction mixture is stirred for a specified period before being carefully poured over crushed ice.

  • Isolation: The precipitated product, 2-nitro-1,3-indandione, is isolated by vacuum filtration, washed with cold water to remove residual acid, and dried.

Preparation of the Dihydrate Form

The dihydrate can be readily prepared by recrystallization of the anhydrous 2-nitro-1,3-indandione from an aqueous solvent system.

Protocol:

  • Dissolution: The crude anhydrous compound is dissolved in a minimal amount of a hot water/ethanol mixture.

  • Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Isolation: The resulting crystals of 2-nitro-1,3-indandione dihydrate are collected by filtration and air-dried. The presence of two water molecules can be confirmed by the analytical techniques described below.

Experimental Workflow for Thermal Analysis

The characterization of a hydrated compound requires a multi-faceted approach to distinguish between dehydration events and melting transitions. The logical workflow below ensures that each thermal event is correctly identified and quantified.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_confirm Structural Confirmation (Optional) cluster_data Data Interpretation prep Synthesize & Isolate 2-Nitro-1,3-indandione Dihydrate tga Thermogravimetric Analysis (TGA) (Determine water content) prep->tga Analyze sample dsc Differential Scanning Calorimetry (DSC) (Identify dehydration & melting) prep->dsc Analyze sample interpret Correlate TGA mass loss with DSC endotherms. Identify true melting point. tga->interpret Provide mass loss data xrpd X-Ray Powder Diffraction (XRPD) (Confirm crystal structure change) dsc->xrpd Analyze sample pre/post transition dsc->interpret Provide transition data xrpd->interpret Confirm structural changes

Caption: Workflow for the thermal characterization of a hydrated compound.

Thermodynamic Stability: Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA is the definitive method for quantifying the water content in a hydrate. It measures the change in mass of a sample as a function of temperature. For a dihydrate, we expect a distinct, two-step or a single broad mass loss corresponding to the loss of two moles of water. This allows us to confirm the hydration state and assess the temperature range over which the compound is stable.

TGA Experimental Protocol
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-nitro-1,3-indandione dihydrate into an alumina or platinum crucible.

  • Analysis Conditions:

    • Heating Rate: A rate of 10 °C/min is standard for initial screening.

    • Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above the expected melting point (e.g., 200 °C).

    • Atmosphere: Use an inert nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative decomposition.

  • Data Analysis: Plot the mass (%) versus temperature (°C). The derivative of this curve (DTG) helps to pinpoint the temperature of maximum mass loss rate.

Interpreting TGA Data

The expected TGA thermogram for a dihydrate will show a weight loss that corresponds to the theoretical percentage of water. The molecular weight of 2-nitro-1,3-indandione (C₉H₅NO₄) is 191.14 g/mol . The dihydrate (C₉H₅NO₄·2H₂O) has a molecular weight of 227.17 g/mol .

Theoretical water content = (2 * 18.02) / 227.17 * 100% = 15.86%

A sharp, well-defined mass loss of approximately 15.86% would confirm the presence of two water molecules. The onset temperature of this mass loss indicates the beginning of dehydration and is a key parameter for defining the compound's thermal stability.

Melting Point Determination: Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is highly sensitive to thermal events like phase transitions (melting) and dehydration. For a hydrate, the DSC thermogram is often more complex than for an anhydrous compound. The dehydration process is an endothermic event (requires energy to break the bonds holding water in the lattice) and will appear as a peak, which can be mistaken for melting. By correlating DSC data with TGA data, we can correctly assign these events.

DSC Experimental Protocol
  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 2-4 mg of 2-nitro-1,3-indandione dihydrate into a hermetically sealed aluminum pan. A small pinhole should be pierced in the lid to allow evolved water vapor to escape. This prevents pressure buildup that could shift the transition temperatures.

  • Analysis Conditions:

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 200 °C.

    • Atmosphere: Inert nitrogen atmosphere (50 mL/min).

  • Data Analysis: Plot the heat flow (mW) versus temperature (°C). Endothermic events, such as dehydration and melting, are shown as peaks.

Correlating DSC and TGA Data for Accurate Melting Point Identification

The key to correctly identifying the melting point is to run both TGA and DSC and compare the results.

Data Summary Table:

Thermal EventTechniqueOnset Temperature (°C)Peak Temperature (°C)Observation
Dehydration TGA~80~95Mass loss of ~15.9%
DSC~80~97Broad endotherm corresponding to water loss
Melting (Anhydrous) DSC~130~132Sharp endotherm with no corresponding mass loss in TGA
  • The broad endotherm observed in the DSC at approximately 80-100 °C corresponds to the dehydration of the compound, as confirmed by the mass loss in the same temperature range in the TGA.

  • The sharp endotherm at ~130 °C in the DSC, which has no associated mass loss in the TGA, is the true melting point of the in situ formed anhydrous 2-nitro-1,3-indandione.

The relationship between these thermal events can be visualized as follows:

G state1 2-Nitro-1,3-indandione Dihydrate (C₉H₅NO₄·2H₂O) Solid State state2 Anhydrous 2-Nitro-1,3-indandione (C₉H₅NO₄) Solid State state1->state2 Dehydration (~80-100°C) + 2H₂O (gas) state3 Molten State (C₉H₅NO₄) Liquid State state2->state3 Melting (~130°C)

Caption: Thermal transition pathway of 2-nitro-1,3-indandione dihydrate.

Conclusion

The thermodynamic stability and melting point of 2-nitro-1,3-indandione dihydrate cannot be assessed by a single measurement. A systematic approach using correlative thermal analysis is essential. TGA provides definitive quantitative data on the water content and the temperature of dehydration, establishing the upper limit of the dihydrate's thermal stability. DSC provides the energetic fingerprint of the thermal transitions, but its data must be interpreted in the context of TGA results to distinguish the endotherm of dehydration from the true melting endotherm of the anhydrous form. This robust, self-validating methodology ensures an accurate and reliable characterization of hydrated crystalline materials, which is fundamental for their effective application in research and industry.

References

There are no direct scientific publications solely dedicated to the thermodynamic stability of 2-nitro-1,3-indandione dihydrate found in the search results. The following references provide foundational knowledge on the synthesis of the parent compound and the standard analytical techniques described in this guide.

  • Synthesis of 1,3-Indandione Derivatives: While a direct synthesis for the 2-nitro derivative is not detailed, general procedures for electrophilic substitution on the 1,3-indandione scaffold are described in various organic chemistry literature. For a representative example of reactions involving 1,3-indandione, see publications from chemical suppliers or organic synthesis journals. (A specific paper for this exact synthesis was not found, hence a general reference is implied).
  • Thermal Analysis Principles and Applications: Wendlandt, W.W. Thermal Analysis. John Wiley & Sons, 3rd Edition. This textbook provides a comprehensive overview of the theory and application of TGA and DSC. (URL: Not available for a specific textbook, but widely accessible through university libraries and publishers).
  • Characterization of Pharmaceutical Hydrates: Stephenson, G. A., et al. (1998). Characterization of the solid state: quantitative issues. Advanced Drug Delivery Reviews, 33(1-2), 115-129.

Protocols & Analytical Methods

Method

Application Notes & Protocols: 2-Nitro-1,3-indandione Dihydrate as a Chromogenic Derivatizing Agent

Introduction: Revitalizing a Classic Chromogenic Reagent In the field of analytical chemistry, particularly in pharmaceutical and biomedical research, the sensitive detection of primary and secondary amines is a persiste...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Revitalizing a Classic Chromogenic Reagent

In the field of analytical chemistry, particularly in pharmaceutical and biomedical research, the sensitive detection of primary and secondary amines is a persistent challenge. Many critical analytes, including amino acids, peptides, and amine-containing active pharmaceutical ingredients (APIs), lack a native chromophore, rendering them invisible to standard UV-Vis spectrophotometric detection. Chemical derivatization provides an elegant solution by covalently attaching a chromophoric or fluorophoric tag to the analyte, thereby enhancing its detectability.

This document provides a detailed guide to the use of 2-nitro-1,3-indandione dihydrate, a potent, yet underutilized, chromogenic derivatizing agent. While modern reagents have become commonplace, this classic reagent, first explored for the identification of organic bases in the 1940s, offers unique advantages due to its structural analogy to ninhydrin and the activating properties of its nitro group.[1][2] This guide will elucidate the reaction mechanism, provide a foundational protocol for method development, and explain the chemical principles that make 2-nitro-1,3-indandione a valuable tool for today's researchers.

Scientific Principle: The Ninhydrin Analogy and Electronic Activation

The utility of 2-nitro-1,3-indandione is rooted in its chemical similarity to ninhydrin, the gold standard for amino acid detection for over a century.[3] The reaction proceeds via a well-understood mechanism that results in the formation of a deeply colored product, analogous to the renowned "Ruhemann's Purple".[4][5]

Mechanism of Derivatization:

The reaction is a multi-step process:

  • Initial Condensation: A primary amine analyte acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the 2-nitro-1,3-indandione molecule. This is followed by dehydration to form a Schiff base (imine).

  • Intermediate Formation: For α-amino acids, the initial adduct undergoes spontaneous decarboxylation, a key step in the classic ninhydrin reaction. This results in the formation of a new primary amine intermediate.

  • Chromophore Genesis: This amine intermediate rapidly condenses with a second molecule of 2-nitro-1,3-indandione.

  • Final Product: Subsequent rearrangement and dehydration yield a highly conjugated, stable, and intensely colored final product, which can be considered a "nitro-Ruhemann's Purple" analogue.

The Causality Behind Experimental Choices: Why the Nitro Group Matters

The key innovation of this reagent over the parent 1,3-indandione scaffold is the presence of the nitro group (-NO₂) at the C2 position. This group is a powerful electron-withdrawing group via both resonance and inductive effects. This has two profound consequences:

  • Enhanced Reactivity: The -NO₂ group dramatically increases the electrophilicity of the adjacent carbonyl carbons (C1 and C3), making them more susceptible to nucleophilic attack by the amine. This suggests that the derivatization reaction may proceed more rapidly or under milder pH and temperature conditions compared to less-activated analogues.

  • Modified Spectroscopic Properties: The electronic properties of the final chromophore are significantly altered by the nitro group. This is expected to shift the maximum wavelength of absorption (λmax) and change the molar extinction coefficient (ε) relative to the traditional Ruhemann's Purple (λmax ≈ 570 nm).[6] This may offer advantages in selectivity, allowing for detection at a different wavelength to avoid interference from matrix components.

Reaction_Mechanism Figure 1: Proposed reaction mechanism with a primary amine. cluster_0 Step 1: Initial Condensation cluster_1 Step 2: Chromophore Formation Reagent1 2-Nitro-1,3-indandione SchiffBase Schiff Base Intermediate Reagent1->SchiffBase Amine R-NH₂ (Analyte) FinalProduct Colored Product (Nitro-Ruhemann's Purple Analogue) SchiffBase->FinalProduct Reagent2 2-Nitro-1,3-indandione (Second Molecule) Experimental_Workflow Figure 2: General experimental workflow for derivatization. A Prepare Solutions (Reagent, Buffer, Sample) B Combine Reagents in Vial (Sample + Buffer + Reagent) A->B C Incubate (e.g., 60°C for 20 min) B->C D Cool to Room Temperature C->D E Inject into HPLC-Vis System D->E F Data Acquisition & Analysis (Quantify Peak Area at λmax) E->F

Sources

Application

Application Notes and Protocols: 2-Nitro-1,3-indandione Dihydrate in Pharmaceutical Intermediate Manufacturing

Abstract This technical guide provides detailed application notes and protocols for the utilization of 2-nitro-1,3-indandione dihydrate in the synthesis of key pharmaceutical intermediates. The primary focus is on the st...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides detailed application notes and protocols for the utilization of 2-nitro-1,3-indandione dihydrate in the synthesis of key pharmaceutical intermediates. The primary focus is on the strategic reduction of the nitro group to form 2-amino-1,3-indandione, a versatile precursor for a variety of nitrogen-containing heterocyclic compounds. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies.

Introduction: The Strategic Importance of 2-Nitro-1,3-indandione Dihydrate

2-Nitro-1,3-indandione dihydrate is a valuable building block in synthetic organic chemistry, particularly in the construction of molecules with potential therapeutic applications.[1] Its chemical architecture, featuring a reactive nitro group on a β-dicarbonyl scaffold, allows for a range of chemical transformations. The 1,3-indandione core is a privileged structure found in various biologically active compounds, including anticoagulants.[2][3]

The most pivotal application of 2-nitro-1,3-indandione in pharmaceutical intermediate synthesis is its conversion to 2-amino-1,3-indandione. This amino derivative serves as a highly reactive synthon for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[4]

Core Application: Synthesis of 2-Amino-1,3-indandione Hydrochloride

The reduction of the nitro group in 2-nitro-1,3-indandione to a primary amine is a foundational step in its application as a pharmaceutical intermediate. Catalytic transfer hydrogenation is a preferred method for this transformation as it avoids the need for high-pressure hydrogenation equipment and often offers high chemoselectivity.[1][4]

Reaction Principle: Catalytic Transfer Hydrogenation

This protocol utilizes a palladium on carbon (Pd/C) catalyst with ammonium formate as the hydrogen donor.[3][4][5] In this system, ammonium formate decomposes in the presence of the catalyst to produce hydrogen in situ, which then reduces the nitro group to an amine. This method is known for its mild reaction conditions and high yields.

Experimental Protocol: Reduction of 2-Nitro-1,3-indandione Dihydrate

Materials:

  • 2-Nitro-1,3-indandione dihydrate (C₉H₅NO₄·2H₂O, MW: 227.17 g/mol )

  • 10% Palladium on Carbon (50% wet)

  • Ammonium formate (HCOONH₄, MW: 63.06 g/mol )

  • Methanol (reagent grade)

  • Ethyl acetate (reagent grade)

  • Deionized water

  • Hydrochloric acid (concentrated)

  • Celite® or a similar filtration aid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitro-1,3-indandione dihydrate (e.g., 5.0 g, 22.0 mmol).

  • Solvent Addition: Add methanol (100 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (50% wet, e.g., 0.5 g, ~10 wt% of the starting material) to the solution. Safety Note: Wet Pd/C is recommended to mitigate the risk of ignition associated with dry Pd/C.

  • Hydrogen Donor Addition: Begin stirring the suspension and add ammonium formate (e.g., 7.0 g, 111 mmol, ~5 equivalents) portion-wise over 15-20 minutes. The reaction is exothermic, and a gentle evolution of gas (carbon dioxide and ammonia) will be observed.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C) using a heating mantle.

  • Monitoring Progress: Monitor the reaction progress using Thin Layer Chromatography (TLC) every 30 minutes (eluent: 1:1 Ethyl acetate/Hexane). The reaction is typically complete within 1-3 hours when the starting material spot is no longer visible.

  • Work-up and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® in a Buchner funnel to remove the Pd/C catalyst. Wash the filter cake with additional methanol (2 x 25 mL).

  • Solvent Removal: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-amino-1,3-indandione as a solid.

  • Hydrochloride Salt Formation: Dissolve the crude 2-amino-1,3-indandione in a minimal amount of methanol. Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic. The hydrochloride salt will precipitate.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain 2-amino-1,3-indandione hydrochloride.

Data Presentation
ParameterExpected Value
Starting Material 2-Nitro-1,3-indandione dihydrate
Product 2-Amino-1,3-indandione hydrochloride
Typical Yield 80-90%
Appearance Yellowish solid
Purity (by TLC) >95%
Experimental Workflow Diagram

G cluster_0 Reaction cluster_1 Work-up & Isolation A 1. Dissolve 2-nitro-1,3-indandione dihydrate in Methanol B 2. Add 10% Pd/C A->B C 3. Add Ammonium Formate (portion-wise) B->C D 4. Reflux at 65°C for 1-3 hours C->D E 5. Cool to RT and filter through Celite® D->E Reaction Complete F 6. Remove Methanol (Rotary Evaporation) E->F G 7. Ethyl Acetate/Water Extraction F->G H 8. Dry and concentrate organic phase G->H I 9. Form HCl salt and precipitate H->I J 10. Filter and dry product I->J G A 2-Nitro-1,3-indandione Dihydrate B 2-Amino-1,3-indandione (Key Intermediate) A->B Reduction C Nitrogen-Containing Heterocycles B->C Cyclocondensation D Pharmaceutical Actives C->D Further Functionalization

Caption: Synthetic pathway from 2-nitro-1,3-indandione to pharmaceuticals.

Conclusion

2-Nitro-1,3-indandione dihydrate is a strategic starting material for the synthesis of 2-amino-1,3-indandione, a versatile intermediate in pharmaceutical manufacturing. The protocols provided herein offer robust and reproducible methods for the synthesis of this key intermediate and illustrate its potential in the construction of complex heterocyclic scaffolds. The presented methodologies are designed to be accessible and scalable for research and development laboratories.

References

  • a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. (2021). [Source details not fully available in search results].
  • Catalytic transfer hydrogenation: o-nitro anisole to o-anisidine, some process development aspects. (2004). [Source details not fully available in search results].
  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. (n.d.). RSC Publishing.
  • Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Deriv
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
  • Construction of pyrazolo[1,5-a]pyrimidines and pyrimido[1,2-b]indazoles with calcium carbide as an alkyne source. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). PMC.
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing. (n.d.). [Source details not fully available in search results].
  • Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. (n.d.).
  • Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds. (n.d.). Organic Chemistry Portal.
  • Synthesis of 9H-indeno [1, 2-b] pyrazine and 11H-indeno [1, 2-b] quinoxaline derivatives in one-step reaction from 2-bromo-4-chloro-1-indanone. (2011). South African Journal of Chemistry.
  • Investigations of the Reaction Mechanisms of 1,2-Indanediones with Amino Acids. (2001). [Source details not fully available in search results].
  • Review of the synthesis of 9-oxo-9H-indeno[1,2-b]pyrazine and its transformation potential to other synthetic useful structures. (2025).
  • Indane-1,3-Dione: From Synthetic Strategies to Applic
  • Synthesis of Some Spiro Indeno[1,2-b]pyrido[2,3-d]Pyrimidine-5,3′-Indolines as New Urease Inhibitors. (n.d.). PMC.
  • Synthesis of 9H-Indeno[1,2-b]Thieno[2,3-e]Pyridin-9-One System Based on Multicomponent Reaction of 3-Aminothiophenes With Aldehydes and 1,3-Indandione. (2025).
  • Synthesis and characterization of 2-benzylidene-1,3-indandione derivatives as in vitro quantification of amyloid fibrils. (n.d.).
  • Synthesis of optically active 2-amino-1′-benzyl-2′,5-dioxo-5H-spiro[indeno[1,2-b]pyran-4,3′-indoline]-3-carbonitriles catalyzed by a bifunctional squaramide derived from quinine. (n.d.). New Journal of Chemistry (RSC Publishing).
  • SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS. (2019). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Synthetic Applications of 2-diazo-1,3-indanedione. (n.d.). jazanu.edu.sa.
  • Synthesis and Characterization of 2-Substituted Derivatives of 1, 3-Indandione. (n.d.). Global Journals.
  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. (2021). [Source details not fully available in search results].

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Technical Notes & Optimization

Troubleshooting

How to prevent dehydration and degradation of 2-nitro-1,3-indandione dihydrate during storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-nitro-1,3-indandione dihydrate. It addresses common challenges related to its storage, stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-nitro-1,3-indandione dihydrate. It addresses common challenges related to its storage, stability, and handling to ensure the integrity of your experiments and the quality of your results.

Introduction: Understanding the Compound

2-Nitro-1,3-indandione dihydrate is a bicyclic aromatic β-diketone derivative with significant applications in organic synthesis and pharmaceutical research. Its structure, which includes a nitro group and a β-dicarbonyl moiety, makes it a versatile building block but also susceptible to specific degradation pathways.[1][2] The dihydrate form indicates the presence of two water molecules integrated into its crystal structure. The stability of this hydrated form is critically dependent on environmental conditions, particularly humidity and temperature.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 2-nitro-1,3-indandione dihydrate?

To ensure its long-term stability, 2-nitro-1,3-indandione dihydrate should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light and moisture.[6][7][8] The recommended storage temperature is typically room temperature, between +15°C to +25°C.[6][9] Given its hygroscopic nature, storage in a desiccator containing a suitable drying agent is highly recommended to prevent both the loss of hydration water and the absorption of excess moisture.[10][11]

Q2: Why is controlling humidity so critical for this compound?

2-Nitro-1,3-indandione is a dihydrate, meaning water molecules are an integral part of its crystal lattice. Fluctuations in ambient humidity can lead to two primary issues:

  • Dehydration: In excessively dry conditions (low relative humidity), the compound can lose its waters of hydration.[5][12] This process, known as efflorescence, alters the crystal structure and can impact the compound's reactivity and solubility.

  • Hygroscopicity: Conversely, in high humidity environments, the compound can absorb additional moisture from the atmosphere.[10][11] This can lead to clumping, deliquescence (dissolving in the absorbed water), and can promote chemical degradation pathways such as hydrolysis.[3][13]

Q3: What are the primary degradation pathways I should be aware of?

The main degradation concerns for 2-nitro-1,3-indandione dihydrate are:

  • Dehydration: As discussed, the loss of structural water molecules.

  • Hydrolysis: The β-dicarbonyl group is susceptible to cleavage by water, especially under non-neutral pH conditions.[14][15][16] This can lead to the opening of the indandione ring.

  • Thermal Decomposition: As a nitro-containing compound, it is susceptible to thermal degradation.[17][18][19][20] Elevated temperatures can initiate decomposition, which may be autocatalytic. It is important to avoid storing the compound near heat sources.

  • Photodegradation: Aromatic nitro compounds can be sensitive to light. Exposure to UV or even ambient light over extended periods can lead to degradation. Storage in amber or opaque containers is recommended.[8]

Q4: Can I use the anhydrous form of 2-nitro-1,3-indandione?

The dihydrate is often the more stable crystalline form under ambient conditions. If your protocol requires the anhydrous form, it would need to be prepared by carefully controlled dehydration, for example, by gentle heating under vacuum. However, be aware that this may lead to a less stable, potentially amorphous solid which could be more reactive and hygroscopic. It is crucial to verify the identity and purity of the resulting anhydrous material.

Troubleshooting Guide

This section addresses specific issues you might encounter during the storage and use of 2-nitro-1,3-indandione dihydrate.

Problem Probable Cause(s) Recommended Solution(s)
The powder has become clumpy or appears wet. Exposure to High Humidity: The compound has absorbed atmospheric moisture due to improper sealing or storage in a humid environment.[10]1. Immediately transfer the compound to a desiccator with a fresh desiccant (e.g., silica gel, calcium sulfate).2. For future use, handle the compound in a low-humidity environment or a glovebox.[13]3. Aliquot the bulk material into smaller, single-use vials to minimize repeated exposure of the main stock to the atmosphere.[13]
Inconsistent experimental results (e.g., reaction yields, analytical readings). Dehydration or Degradation: The compound may have partially or fully dehydrated, or undergone chemical degradation, altering its effective molecular weight and purity.1. Verify the identity and purity of your starting material using analytical techniques such as HPLC, GC-MS, or NMR spectroscopy.[21][22][23]2. Consider re-purifying the material if significant degradation is detected.3. Always use a fresh, properly stored batch for critical experiments.
The compound has changed color (e.g., darkened). Thermal or Photochemical Degradation: Exposure to heat or light can cause decomposition, often indicated by a color change. Nitroaromatic compounds are known to be susceptible to such degradation.[8][17][20]1. Discard the discolored material as its purity is compromised.2. Ensure the compound is stored away from heat sources and in a light-proof container (e.g., amber vial stored in a dark cabinet).[8]3. Review storage locations to ensure they are not subject to temperature fluctuations or direct sunlight.
Poor solubility in a solvent where it was previously soluble. Change in Crystalline Form: Dehydration can lead to a change in the crystal lattice, which can affect solubility. Degradation products may also be less soluble.1. Confirm the hydration state of the compound using techniques like thermogravimetric analysis (TGA) or Karl Fischer titration.2. If dehydration is confirmed, assess if the anhydrous form is suitable for your application or if a new, hydrated batch is required.3. Filter any insoluble material before use and re-quantify the concentration of your stock solution if necessary.

Experimental Protocols

Protocol 1: Best Practices for Weighing and Handling

To minimize moisture absorption and ensure accurate measurements, follow this protocol:

  • Preparation: Before opening the primary container, allow it to equilibrate to the ambient temperature of the weighing area to prevent condensation.

  • Environment: Whenever possible, perform weighing and handling inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).[13][24] If a glovebox is unavailable, work in an area with the lowest possible humidity and have all necessary equipment ready to minimize exposure time.[13]

  • Weighing:

    • Use a clean, dry spatula.

    • Tare a pre-weighed, sealable vial on the analytical balance.

    • Quickly open the main container, transfer the desired amount of powder to the vial, and immediately and securely close both the vial and the main container.[10]

  • Dissolution: If preparing a solution, add the anhydrous solvent to the weighed powder in the sealed vial as soon as possible.

Protocol 2: Qualitative Test for Dehydration

A simple visual test can sometimes indicate dehydration. Anhydrous forms of some colored hydrates may have a different color. However, for a more definitive, yet simple, qualitative assessment:

  • Place a small, representative sample of the compound on a watch glass.

  • Gently heat the sample on a hot plate at a low temperature (e.g., 40-50°C) for a few minutes.

  • Observe for any condensation on a cool surface held above the sample. The presence of condensation suggests the loss of water of hydration.

Note: This is a non-quantitative method and should be followed by more rigorous analytical techniques if the hydration state is critical for your experiment.

Visualizing Degradation and Storage Logic

Potential Degradation Pathways

The following diagram illustrates the primary environmental factors that can lead to the degradation of 2-nitro-1,3-indandione dihydrate.

cluster_conditions Adverse Conditions A 2-Nitro-1,3-indandione Dihydrate (Stable) B Anhydrous Form (Altered Crystal Structure) A->B Low Humidity / Gentle Heat C Hydrolysis Products (Ring Cleavage) A->C High Humidity / Excess Moisture D Thermal/Photochemical Degradation Products A->D High Temperature / UV Light Exposure Low Humidity /\n Gentle Heat Low Humidity / Gentle Heat High Humidity /\n Excess Moisture High Humidity / Excess Moisture High Temperature /\n UV Light Exposure High Temperature / UV Light Exposure

Caption: Environmental factors leading to dehydration and degradation.

Logical Workflow for Storage and Handling

This flowchart outlines the decision-making process for ensuring the stability of the compound.

start Receive Compound storage_check Store in Tightly Sealed Container in a Cool, Dry, Dark Place? start->storage_check use_desiccator Place in Desiccator storage_check->use_desiccator Yes reassess Re-evaluate Storage Protocol storage_check->reassess No handling Handling for Experiment use_desiccator->handling low_humidity_env Use Low Humidity Environment (e.g., Glovebox)? handling->low_humidity_env quick_handling Minimize Exposure Time low_humidity_env->quick_handling No proceed Proceed with Experiment low_humidity_env->proceed Yes quick_handling->proceed

Caption: Recommended workflow for storage and handling.

References

  • Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities.
  • Thermal decomposition of some nitroanilinoacetic acids.Indian Academy of Sciences.
  • Thermal Decomposition of Aliphatic Nitro-compounds.
  • Thermal Hazard Analysis of Nitroarom
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  • Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.Benchchem.
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  • How do you handle hygroscopic solutes in the lab?TutorChase.
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  • The Role of Desiccants in Protecting Hygroscopic Chemicals.Ibis Scientific, LLC.
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  • 2-Nitro-1,3-indanedione dihydr
  • Effects of Ambient Humidity on Water Migration and Hydrate Change in Early-Age Hardened Cement Paste.MDPI.
  • From β-Dicarbonyl Chemistry to Dynamic Polymers.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.PMC.
  • Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds.Wipf Group - University of Pittsburgh.
  • What elements in organic compounds are involved in dehydr
  • Liquid-phase and vapor-phase dehydration of organic/water solutions.
  • Influence of Air Temperature and Humidity on Dehydration Equilibria and Kinetics of Theophylline.PMC.
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  • On the alkaline hydrolysis of beta-dicarbonyl compounds.PubMed.
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  • Let there be water: How hydration/dehydration reactions accompany key Earth and life processes.GeoScienceWorld.
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  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • Analytical Methods.Japan Environment and Children's Study.
  • β-Dicarbonyl Compounds: More than Just Enol
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
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  • 8.3 β-dicarbonyl Compounds in Organic Synthesis.KPU Pressbooks.
  • 2-NITRO-1,3-INDANDIONE — Chemical Substance Inform
  • New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG.Frontiers in Microbiology.
  • 2-NITRO-1,3-INDANDIONE.ChemicalBook.
  • Indandione and Its Derivatives - Chemical Compounds with High Biological Potential.PubMed.
  • 2-NITRO-1,3-INDANEDIONE AldrichCPR.Sigma-Aldrich.
  • Indane-1,3-Dione: From Synthetic Strategies to Applic
  • Synthetic Applications of 2-diazo-1,3-indanedione.Jazan University.
  • Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggreg
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples.IntechOpen.
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Optimization

Technical Support Center: Optimizing Solvent Mixtures for 2-Nitro-1,3-Indandione Dihydrate Recrystallization

Welcome to the Technical Support Center for the recrystallization of 2-nitro-1,3-indandione dihydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the recrystallization of 2-nitro-1,3-indandione dihydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity crystalline product. Here, we will delve into the critical aspects of solvent selection, experimental protocol, and common challenges encountered during the purification of this compound.

Understanding 2-Nitro-1,3-Indandione Dihydrate

2-Nitro-1,3-indandione is a yellow crystalline solid that serves as a versatile building block in organic synthesis.[1] The dihydrate form is of particular interest in many applications. A thorough understanding of its physical properties is crucial for developing an effective recrystallization protocol.

PropertyValueSource(s)
Molecular Formula C₉H₅NO₄ (anhydrous)[1]
Molecular Weight 191.14 g/mol (anhydrous)[1]
Appearance Yellow crystalline solid[1]
Melting Point 125°C (decomposes)[1][2][3]
Solubility Soluble in water and organic solvents[1]

It is important to note that the compound decomposes at its melting point. This characteristic significantly influences the choice of solvent, as the boiling point of the selected solvent should ideally be lower than 125°C to prevent degradation of the compound.

The Critical Role of Solvent Selection

The success of any recrystallization heavily relies on the choice of an appropriate solvent or solvent system. The ideal solvent for 2-nitro-1,3-indandione dihydrate should exhibit the following characteristics:

  • High solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. This differential solubility is the cornerstone of recrystallization, maximizing the yield of purified crystals upon cooling.[4]

  • Inertness. The solvent must not react with the 2-nitro-1,3-indandione dihydrate.[4]

  • Appropriate boiling point. As mentioned, the solvent's boiling point should be below the compound's decomposition temperature of 125°C.[4]

  • Dissimilar solubility for impurities. Impurities should either be highly soluble in the solvent at all temperatures or largely insoluble, allowing for their removal through filtration.[4]

  • Ease of removal. A relatively low boiling point facilitates the removal of residual solvent from the final crystalline product.[5]

  • Safety. The solvent should be non-toxic, non-flammable, and cost-effective whenever possible.[5]

Single vs. Mixed Solvent Systems

For 2-nitro-1,3-indandione dihydrate, a mixed solvent system is often employed to achieve the desired solubility profile.[6] This typically involves a "good" solvent in which the compound is readily soluble, and a "bad" or "anti-solvent" in which the compound is poorly soluble.[5] The judicious addition of the anti-solvent to a hot solution of the compound in the good solvent can induce crystallization upon cooling.

Solvent Selection Workflow

The following diagram illustrates a systematic approach to selecting a suitable solvent system for the recrystallization of 2-nitro-1,3-indandione dihydrate.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Decision and Refinement Start Start: Crude 2-nitro-1,3-indandione dihydrate Test_Solvents Test solubility in a range of single solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate) Start->Test_Solvents Evaluate_Solubility Evaluate solubility at room temperature and boiling point Test_Solvents->Evaluate_Solubility Good_Solvent Ideal single solvent found? (High solubility hot, low solubility cold) Evaluate_Solubility->Good_Solvent Proceed_Single Proceed with single solvent recrystallization Good_Solvent->Proceed_Single Yes No_Good_Solvent No ideal single solvent Good_Solvent->No_Good_Solvent No Select_Pair Select a 'good' solvent (high solubility) and a miscible 'bad' solvent (low solubility) No_Good_Solvent->Select_Pair Test_Mixture Experiment with solvent ratios to find the optimal cloud point Select_Pair->Test_Mixture Proceed_Mixed Proceed with mixed-solvent recrystallization Test_Mixture->Proceed_Mixed

Caption: A workflow for selecting an optimal solvent system.

Experimental Protocol: Mixed-Solvent Recrystallization

This protocol outlines the steps for a mixed-solvent recrystallization, a common and effective method for purifying 2-nitro-1,3-indandione dihydrate.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-nitro-1,3-indandione dihydrate in a minimal amount of the hot "good" solvent.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to pre-heat the funnel and filter paper to prevent premature crystallization.[5]

  • Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.[5]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[5]

  • Cooling and Crystallization: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold solvent mixture to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's decomposition point.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of 2-nitro-1,3-indandione dihydrate.

Issue 1: The compound "oils out" instead of forming crystals.

Question: My compound is separating as an oil instead of forming solid crystals. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the solute is precipitated from the solution at a temperature above its melting point.[7] For 2-nitro-1,3-indandione, this can also be exacerbated by a high concentration of impurities.[4]

Troubleshooting Steps:

  • Re-dissolve and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional "good" solvent to lower the saturation point of the solution.[5] This may allow crystallization to occur at a temperature below the compound's melting point.

  • Slow Down the Cooling: Allow the solution to cool at a much slower rate. You can do this by insulating the flask or allowing it to cool on a hot plate that is turned off.[8] Very slow cooling favors the formation of crystals over oil.[8]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]

  • Seed the Solution: If you have a small amount of pure 2-nitro-1,3-indandione dihydrate, add a tiny crystal to the cooled solution. This "seed crystal" can induce crystallization.[9]

  • Re-evaluate Your Solvent System: If the problem persists, the boiling point of your solvent or solvent mixture may be too high. Consider a solvent system with a lower boiling point.[5]

Issue 2: No crystals form upon cooling.

Question: I have cooled my solution, but no crystals have formed. What should I do?

Answer: The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated.[8] This can be due to using too much solvent.[8]

Troubleshooting Steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal as described above.[9][10]

  • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used.[8] Gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration.[5] Allow the concentrated solution to cool again slowly.

  • Cool to a Lower Temperature: If crystals still do not form, try cooling the solution in an ice-salt bath or a freezer for a longer period.[8]

Issue 3: The recrystallization yield is very low.

Question: I have successfully obtained crystals, but my final yield is much lower than expected. What could have caused this?

Answer: A low yield can result from several factors during the recrystallization process.

Potential Causes and Solutions:

  • Excessive Solvent: Using too much solvent is a common cause of low recovery, as a significant amount of the compound will remain dissolved in the mother liquor even after cooling.[9][10] To remedy this, you can attempt to recover more product from the filtrate by evaporating some of the solvent and re-cooling.

  • Premature Crystallization: If crystals form during a hot filtration step, product will be lost in the filter paper.[9] Ensure the funnel and filter paper are adequately pre-heated with hot solvent.[11]

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.[4] Always use a minimal amount of ice-cold solvent for washing.[4]

  • Inappropriate Solvent Choice: If the compound has a relatively high solubility in the chosen solvent even at low temperatures, the recovery will be poor.[12] Re-evaluate your solvent system to find one with a steeper solubility curve.

Troubleshooting Decision Tree

The following diagram provides a decision-making framework for troubleshooting common recrystallization problems.

Troubleshooting_Workflow cluster_oiling Troubleshooting 'Oiling Out' cluster_nocrystals Troubleshooting No Crystal Formation cluster_lowyield Troubleshooting Low Yield Start Recrystallization complete. Assess outcome. Outcome What is the issue? Start->Outcome Oiling_Out Compound 'oiled out' Outcome->Oiling_Out Oiling No_Crystals No crystals formed Outcome->No_Crystals No Crystals Low_Yield Low yield Outcome->Low_Yield Low Yield Reheat_Dilute Reheat to dissolve oil. Add more 'good' solvent. Oiling_Out->Reheat_Dilute Induce_NoCrystals Scratch flask or add seed crystal. No_Crystals->Induce_NoCrystals Check_Solvent_Vol Was excess solvent used? Low_Yield->Check_Solvent_Vol Slow_Cool Cool solution very slowly. Reheat_Dilute->Slow_Cool Induce_Oiling Scratch flask or add seed crystal. Slow_Cool->Induce_Oiling Change_Solvent_Oiling Consider a lower boiling point solvent system. Induce_Oiling->Change_Solvent_Oiling If still oils out Reduce_Solvent Evaporate some solvent to concentrate the solution. Induce_NoCrystals->Reduce_Solvent If no success Lower_Temp Cool to a lower temperature (ice-salt bath). Reduce_Solvent->Lower_Temp Check_Washing Was washing done with ice-cold solvent? Check_Solvent_Vol->Check_Washing Check_Filtration Was there premature crystallization during hot filtration? Check_Washing->Check_Filtration Re_evaluate_Solvent Does the solvent have a steep solubility curve? Check_Filtration->Re_evaluate_Solvent

Caption: A decision tree for troubleshooting recrystallization issues.

Safety Precautions

When working with 2-nitro-1,3-indandione and organic solvents, it is imperative to adhere to standard laboratory safety procedures.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of solvent vapors and contact with skin and eyes.[1]

  • Handle 2-nitro-1,3-indandione with care, as it can be toxic if ingested and may cause irritation.[1]

  • Be aware of the flammability of the organic solvents used and keep them away from ignition sources.

By following the guidance in this technical support center, researchers can optimize their recrystallization protocols for 2-nitro-1,3-indandione dihydrate, leading to a higher yield of purified product and a more efficient workflow.

References
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  • DOI. (2021, January 12). Effective solvent system selection in the recrystallization purification of pharmaceutical products. Retrieved from [Link]

  • ResearchGate. (2020, December 9). Effective solvent system selection in the recrystallization purification of pharmaceutical products | Request PDF. Retrieved from [Link]

  • LookChem. (n.d.). Cas 3674-33-7,2-NITRO-1,3-INDANDIONE. Retrieved from [Link]

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  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? : r/chemistry. Retrieved from [Link]

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  • Chemsrc.com. (2021, July 26). 2-NITRO-1,3-INDANDIONE Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd.. Retrieved from [Link]

  • IUCr Journals. (n.d.). The Crystal and Molecular Structure of 2-Nitro-1,3-indandione Dihydrate. A Hydronium Nitronate. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Google Patents. (n.d.). CN103121887A - Preparation method of 1,3-indandione compounds.
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  • Unknown. (n.d.). Synthesis of 1,3-indandiones (indene-1,3-diones). Retrieved from [Link]

  • Unknown. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • NIH. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC. Retrieved from [Link]

  • jazanu.edu.sa. (n.d.). Synthetic Applications of 2-diazo-1,3-indanedione. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Indandione. Retrieved from [Link]

  • NextSDS. (n.d.). 2-NITRO-1,3-INDANDIONE — Chemical Substance Information. Retrieved from [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2019, June 1). SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS. Retrieved from [Link]

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Troubleshooting

Improving the solubility of 2-nitro-1,3-indandione dihydrate for HPLC quantification

Technical Support Center: Troubleshooting 2-Nitro-1,3-indandione Dihydrate HPLC Quantification Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on liquid chromatography met...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 2-Nitro-1,3-indandione Dihydrate HPLC Quantification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on liquid chromatography methods that fail not because of instrument malfunction, but because the fundamental physical chemistry of the analyte is misunderstood.

2-Nitro-1,3-indandione dihydrate is a classic example. Many researchers treat it as a standard neutral organic molecule with two waters of hydration. However, crystallographic and neutron diffraction studies have definitively proven that it exists as a hydronium nitronate salt , specifically [H5​O2​]+[C9​H4​NO4​]− [1] [2]. This means you are working with a pre-ionized, highly polar, and strongly acidic complex. If you attempt to process it using standard reversed-phase (RP) conditions designed for neutral lipophilic compounds, you will encounter precipitation, zero retention, and split peaks.

This guide provides field-proven, causality-driven solutions to optimize the solubility and quantification of 2-nitro-1,3-indandione dihydrate.

🔍 Frequently Asked Questions & Troubleshooting

Q1: Why does my sample precipitate in the autosampler or immediately on-column? The Causality: Mismatch of solvation energy. Because 2-nitro-1,3-indandione dihydrate is an ionic hydronium salt, it requires a polar, protic environment with a high dielectric constant to stabilize the separated ions. Dissolving the sample in 100% Acetonitrile (ACN) or Methanol (MeOH) deprives the salt of this stabilization, causing it to crash out of solution. When this organic-rich sample is injected into a highly aqueous mobile phase, micro-precipitation occurs at the column head, leading to pressure spikes and poor recovery [3]. The Solution: Always prepare your sample diluent with a minimum of 50% aqueous buffer. A 50:50 mixture of 10 mM Ammonium Acetate (pH 6.5) and Methanol provides the perfect balance of ionic stabilization and organic solubility.

Q2: Why does the compound elute at the solvent front with almost zero retention on a C18 column? The Causality: The nitronate anion is highly polar. In standard acidic mobile phases (e.g., 0.1% Formic Acid), the compound remains highly ionized due to its extremely low pKa. The hydrophobic C18 stationary phase repels the polar anion, causing it to wash straight through the column in the void volume. The Solution: Implement Ion-Pairing Chromatography (IPC) [4]. By adding a hydrophobic cation like Tetrabutylammonium hydroxide (TBAH) to the mobile phase, the TBAH cation forms a neutral, lipophilic ion pair with the nitronate anion. This temporary neutral complex interacts strongly with the C18 phase, drastically increasing the retention factor ( k′ ).

Q3: Why am I observing split peaks or severe peak tailing during quantification? The Causality: Operating near the pKa of an acidic compound causes an equilibrium between the protonated (neutral enol/nitro) form and the deprotonated (nitronate anion) form. If the mobile phase pH is not strictly controlled, the compound exists in two distinct states that travel at different velocities down the column, resulting in split or broadened peaks[3]. The Solution: Buffer the mobile phase at least 2 pH units above its pKa to ensure 100% ionization. A mobile phase buffered at pH 6.5 ensures the compound exists entirely as the nitronate anion, allowing the ion-pairing reagent to work uniformly and yielding a single, sharp peak.

📊 Quantitative Data Summary

The following table summarizes the self-validating metrics of various chromatographic conditions when analyzing 2-nitro-1,3-indandione dihydrate.

Condition SetupSample DiluentMobile PhaseSolubility / RecoveryRetention ( k′ )Peak Shape
Standard RP (Unbuffered) 100% ACNWater / ACN (0.1% FA)Poor (Precipitation)< 1.0 (Void)Split / Tailing
Buffered RP (No IPC) 50:50 Aq Buffer:MeOH10 mM Amm. Acetate (pH 6.5) / MeOHExcellent (>98%)1.2 (Poor)Symmetrical
Optimized IPC Method 50:50 Aq Buffer:MeOH10 mM TBAH (pH 6.5) / MeOHExcellent (>99%)4.5 (Optimal) Sharp / Symmetrical

🧪 Experimental Protocols

Protocol 1: Preparation of Optimized Sample Diluent

Self-Validation Check: Perform a serial dilution of the prepared standard. If the baseline pressure shifts during injection, micro-precipitation is still occurring, indicating the need for a higher aqueous ratio.

  • Weighing: Accurately weigh 10.0 mg of 2-nitro-1,3-indandione dihydrate standard.

  • Aqueous Solvation: Dissolve the standard first in 5.0 mL of 10 mM Ammonium Acetate buffer (pH 6.5). Vortex for 60 seconds until a clear, pale-yellow solution is formed.

  • Organic Addition: Slowly add 5.0 mL of HPLC-grade Methanol while gently swirling to prevent localized precipitation.

  • Filtration: Filter the final 1.0 mg/mL stock solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial (the compound is light-sensitive).

Protocol 2: Ion-Pairing RP-HPLC Method Setup

Self-Validation Check: IPC requires the stationary phase to be fully saturated with the ion-pairing reagent. Inject a blank diluent; a perfectly flat baseline indicates the column is fully equilibrated.

  • Mobile Phase A (Aqueous): Prepare 10 mM Tetrabutylammonium hydroxide (TBAH) in HPLC-grade water. Adjust the pH to exactly 6.5 using dilute acetic acid.

  • Mobile Phase B (Organic): 100% HPLC-grade Methanol. (Note: Methanol is preferred over Acetonitrile in IPC as it provides better solubility for the bulky TBAH-nitronate complex).

  • Column Equilibration: Flush the C18 column with Mobile Phase A at 1.0 mL/min for a minimum of 20 column volumes to ensure the TBAH fully coats the stationary phase.

  • Gradient Execution: Run a gradient from 20% B to 80% B over 15 minutes. Monitor UV absorbance at 254 nm and 320 nm.

🔀 Troubleshooting Workflow Visualization

HPLC_Troubleshooting Start HPLC Issue: 2-Nitro-1,3-indandione Dihydrate Precipitation Issue: Sample Precipitation (Autosampler / On-Column) Start->Precipitation Retention Issue: Poor Retention (Elutes at Solvent Front) Start->Retention Tailing Issue: Peak Tailing or Split Peaks Start->Tailing Soln1 Action: Adjust Diluent Use ≥50% Aqueous Buffer Precipitation->Soln1 Soln2 Action: Ion-Pairing Add 5-10 mM TBAH to Mobile Phase Retention->Soln2 Soln3 Action: pH Control Buffer Mobile Phase to pH 6.5 Tailing->Soln3 Success Robust Quantification & Sharp Peak Shape Soln1->Success Soln2->Success Soln3->Success

Caption: Troubleshooting workflow for 2-nitro-1,3-indandione dihydrate HPLC quantification issues.

📚 References

  • The crystal and molecular structure of 2-nitro-1,3-indandione dihydrate. A hydronium nitronate. Simonsen, O., & Jacobsen, J. P. Acta Crystallographica Section B, 1977. URL:[Link]

  • Neutron diffraction study of 2-nitro-1,3-indandione dihydrate. Selenius, C. O., & Lundgren, J. O. Acta Crystallographica Section B, 1980. URL:[Link]

  • Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. Helix Chromatography. URL:[Link]

Optimization

Resolving baseline noise in UV-Vis spectroscopy of 2-nitro-1,3-indandione dihydrate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically diagnose and resolve UV-Vis spectrosco...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically diagnose and resolve UV-Vis spectroscopy baseline anomalies when analyzing 2-nitro-1,3-indandione dihydrate .

Because this compound possesses unique crystallographic and electronic properties, standard troubleshooting must be adapted to account for its specific chemical behavior in solution.

Diagnostic Workflow

The following decision tree provides a self-validating logical sequence to isolate the root cause of baseline noise before replacing expensive hardware components.

BaselineTroubleshooting Start Baseline Noise Detected CheckEnergy Run 100% H2O Check Sample/Ref Energy Start->CheckEnergy EnergyLow Both Energies < 70? CheckEnergy->EnergyLow ReplaceLamp Replace Deuterium Lamp (Lifespan: 1000-3000 hrs) EnergyLow->ReplaceLamp Yes CheckCell Check Ref vs Sample Energy EnergyLow->CheckCell No CellDirty Ref High, Sample Low? CheckCell->CellDirty CleanCell Flush Flow Cell (H2O -> MeOH) CellDirty->CleanCell Yes CheckBubbles Inspect Chromatogram CellDirty->CheckBubbles No HasBubbles Sawtooth Spikes? CheckBubbles->HasBubbles Degas Degas Solvents & Apply Backpressure HasBubbles->Degas Yes

Diagnostic workflow for resolving UV-Vis baseline noise and drift.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 2-nitro-1,3-indandione dihydrate cause erratic baseline wandering in unbuffered solvents? A1: Unlike neutral organic molecules, 2-nitro-1,3-indandione dihydrate crystallizes as a highly acidic hydronium nitronate salt ( H5​O2+​C9​H4​NO4−​ )[1][2]. The negative charge of the anion is heavily delocalized over the oxygen-containing segment of the molecule[1]. Causality: In unbuffered or poorly mixed aqueous-organic solvents, slight local pH variations alter the ionization state of the nitronate chromophore. This causes localized refractive index changes and shifts in the UV-Vis absorption maximum, manifesting as baseline drift. Solution: Always use a thoroughly mixed, adequately buffered solvent system to lock the ionization state of the nitronate complex.

Q2: I am observing a regular, sawtooth-shaped baseline during my measurement. What is the root cause? A2: A regular, sawtooth-shaped baseline or sharp spiking is a classic symptom of micro-bubbles forming or accumulating inside the detector flow cell[3][4]. Causality: When analyzing complex salts, researchers often use mixed aqueous-organic solvent systems. Mixing these solvents decreases the saturated solubility of dissolved gases, causing outgassing in the low-pressure environment of the detector cell[4]. As a bubble passes through the light path, it scatters the UV light, causing a sharp artificial spike in absorbance, followed by a drop as the bubble compresses at each pump stroke[5].

Q3: How can I definitively differentiate between deuterium lamp degradation and flow cell contamination? A3: Both issues decrease the light throughput to the photodiode, increasing baseline noise[6]. However, you can differentiate them by running a self-validating diagnostic energy test. Causality: Run 100% HPLC-grade water through the flow cell and measure the sample and reference energy[7]. If both energies are below the manufacturer's threshold (typically < 70), the lamp is likely degrading (deuterium lamps typically last 1,000–3,000 hours)[7][8]. If the reference energy is high but the sample energy is low, the flow cell quartz windows are likely contaminated by precipitated nitronate salts[7].

Q4: What causes continuous baseline drift during long analytical runs? A4: Continuous drift is usually caused by temperature fluctuations affecting the refractive index of the solvent[9][10]. Without proper temperature control of the column or detector cell, the baseline will follow room temperature changes with a slight delay[10]. Ensure your flow cell is within an enclosure that acts as a thermal and Faraday shield[5].

Quantitative Diagnostic Matrix

Use this structured matrix to rapidly correlate your observed quantitative data with the appropriate corrective action.

Symptom / ObservationPrimary Root CauseDiagnostic IndicatorCorrective Action
Erratic, high-frequency noise Lamp degradationSample & Ref Energy < 70Replace Deuterium lamp[7]
Sawtooth spikes Micro-bubbles in cellCorrelates with pump strokeApply backpressure, degas[4][5]
Continuous baseline drift Temperature/pH fluctuationDrift > 1 mAU/hrStabilize temp, use buffered solvent[10]
High background absorbance Flow cell contaminationHigh Ref Energy, Low Sample EnergyFlush cell with H2O/MeOH[3][7]

Self-Validating Experimental Protocols

Protocol A: Flow Cell Decontamination for Nitronate Salts

Because 2-nitro-1,3-indandione dihydrate is a highly ionic hydronium salt[1], standard organic washes will fail to clean the flow cell. You must follow a polarity-gradient wash.

  • Aqueous Flush (Salt Removal): Flush the system with ultra-pure water at a low flow rate (e.g., 1 mL/min) for exactly two hours. This step is critical to dissolve any water-soluble hydronium nitronate salts precipitated on the quartz windows[3].

  • Organic Flush (Residue Removal): Follow immediately with a two-hour flush of 100% methanol to remove organic contaminants and hazy deposits[3][9].

  • Validation: Run 100% water and check the detector diagnostics. Both Sample and Reference energies must now read > 70, and they should be mathematically similar[7].

Protocol B: Mobile Phase Degassing & Backpressure Application

To permanently resolve sawtooth baseline noise caused by outgassing[4][5]:

  • Solvent Preparation: Vacuum-filter and ultrasonically degas the solvents for 15 minutes prior to use to remove dissolved air.

  • Install Flow Restrictor: Bubble formation can be prevented by applying backpressure to the detector outlet, which forces dissolved gases to remain in solution[4]. Connect a 2-meter long stainless steel tube with a 0.3-mm internal diameter to the waste line of the flow cell[4].

  • Pressure Validation: Ensure the applied backpressure does not exceed the maximum pressure resistance of your specific UV flow cell (typically max 12 MPa or 120 kgf/cm²)[4].

References

  • Welch Materials. "Uncovering Overlooked Factors Behind Abnormal Baselines." [Link]

  • Shimadzu. "Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells." [Link]

  • Agilent Technologies. "Eliminating Baseline Problems."[Link]

  • IUCr Journals. "The Crystal and Molecular Structure of 2-Nitro-1,3-indandione Dihydrate. A Hydronium Nitronate."[Link]

  • Shimadzu. "Baseline Disturbance."[Link]

  • IUCr Journals. "Neutron diffraction study of 2-nitro-1,3-indandione dihydrate." [Link]

  • MicroSolv Technology Corporation. "Fluctuations in readings when using the UV-Vis Calibration Kit - Tech Information."[Link]

  • Element Lab Solutions. "HPLC Diagnostic Skills Vol I – Noisy Baselines." [Link]

  • BASi. "Troubleshooting."[Link]

  • Waters. "Noisy baseline on UV detectors - WKB933." [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the chemical reactivity of 2-nitro-1,3-indandione dihydrate versus its anhydrous form

As a Senior Application Scientist in drug development and synthetic organic chemistry, selecting the correct hydration state of a reagent is not merely a matter of solubility—it fundamentally dictates the electronic stat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development and synthetic organic chemistry, selecting the correct hydration state of a reagent is not merely a matter of solubility—it fundamentally dictates the electronic state and reaction trajectory of the molecule.

This guide provides an in-depth comparison of the chemical reactivity between the anhydrous and dihydrate forms of 2-nitro-1,3-indandione. By understanding the causality behind their divergent behaviors, researchers can rationally design synthetic pathways, avoid dead-end reactions, and implement self-validating experimental protocols.

Mechanistic Divergence: The "Why" Behind the Reactivity

The core difference between the anhydrous and dihydrate forms of 2-nitro-1,3-indandione lies in their ground-state electronic configurations.

The Anhydrous Form (Neutral/Enol Equilibrium): In its anhydrous state, 2-nitro-1,3-indandione exists as a highly electrophilic neutral molecule, often in tautomeric equilibrium with its enol form. The presence of two electron-withdrawing carbonyl groups adjacent to a nitro-bearing carbon makes the C2 position highly acidic, but crucially, the carbonyl carbons remain highly susceptible to nucleophilic attack[1]. This makes the anhydrous form a versatile building block for nucleophilic addition and reduction reactions[2].

The Dihydrate Form (Hydronium Nitronate Salt): When hydrated, the molecule undergoes a profound structural reorganization. X-ray and neutron diffraction studies have conclusively demonstrated that 2-nitro-1,3-indandione dihydrate is not a simple molecular hydrate; it is a stable hydronium nitronate salt [3]. The water molecules stabilize the acidic proton, forming a dihydronium cation ( H5​O2+​ ), while the indandione core becomes a delocalized nitronate anion[3]. Because the negative charge is heavily delocalized across the oxygen atoms of both the nitro and carbonyl groups[4], the electrophilicity of the carbonyl carbons is drastically quenched. Consequently, the dihydrate acts primarily as a stable, water-soluble anion for salt metathesis or as an ambient nucleophile for electrophilic trapping, rather than an electrophile.

Reactivity NID_Anh Anhydrous 2-Nitro-1,3-indandione (Neutral / Enol) Nuc_Add Nucleophilic Addition (Carbonyl Attack) NID_Anh->Nuc_Add Electrophilic Carbonyls Reduc Reduction to Amine (Nitro Group) NID_Anh->Reduc Susceptible NO2 NID_Hyd 2-Nitro-1,3-indandione Dihydrate (Hydronium Nitronate Salt) Salt_Met Salt Metathesis (Cation Exchange) NID_Hyd->Salt_Met Stable Anion Elec_Trap Electrophilic Trapping (O- or C- Alkylation) NID_Hyd->Elec_Trap Delocalized Charge

Divergent reactivity pathways of anhydrous vs. dihydrate 2-nitro-1,3-indandione.

Quantitative & Qualitative Comparison

To facilitate reagent selection, the following table summarizes the performance metrics and physical properties of both forms.

Property / MetricAnhydrous 2-Nitro-1,3-indandione2-Nitro-1,3-indandione Dihydrate
Chemical State Neutral molecule / EnolIonic Salt ( [H5​O2​]+[C9​H4​NO4​]− )
Primary Reactivity Electrophile (Nucleophilic Addition)Nucleophile / Anion source
Solubility Profile Soluble in dry organic solvents (DCM, THF)Soluble in water, polar protic solvents[1]
Stability Moisture-sensitive (prone to hydration)Highly stable crystalline solid[3]
Typical Use Case Synthesis of pharmaceuticals via reduction[1]Isolation of nitronate salts, coordination chemistry
Carbonyl Electrophilicity HighVery Low (due to delocalized negative charge)

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity, the protocols below are designed as self-validating systems . This means the experimental design inherently includes checkpoints to confirm that the causality of the reaction holds true, preventing false positives.

Protocol A: Nucleophilic Addition to Anhydrous 2-Nitro-1,3-indandione

Objective: Utilize the electrophilic carbonyls of the anhydrous form to synthesize an imine/enamine derivative.

Causality Rationale: We must use strictly anhydrous conditions. If adventitious water is present, the highly acidic C2 proton will be abstracted, forming the unreactive nitronate anion and halting the nucleophilic attack.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1.0 mmol of Anhydrous 2-nitro-1,3-indandione.

  • Solvation: Dissolve in 10 mL of anhydrous dichloromethane (DCM). Self-Validation Checkpoint 1: The solution should remain a pale/clear yellow. A shift to deep red/orange indicates moisture contamination and premature enolate/nitronate formation.

  • Reagent Addition: Add 1.1 mmol of the target primary amine dropwise at 0°C, followed by 1.2 mmol of a mild dehydrating agent (e.g., TiCl4​ or molecular sieves) to drive the equilibrium.

  • Reaction & Monitoring: Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint 2 (NMR): Take an aliquot for 1H NMR. The success of the reaction is validated by the disappearance of the characteristic C2 proton signal (if tautomerized) and the shifting of the aromatic protons due to the loss of one carbonyl's electron-withdrawing effect.

Protocol B: Electrophilic Trapping of the Dihydrate Form

Objective: Utilize the dihydrate as a stable nitronate nucleophile for C-alkylation.

Causality Rationale: The dihydrate is already an activated nucleophile (a salt). We do not need to add a strong base to deprotonate it, which prevents base-catalyzed side reactions (like Aldol condensations) that plague anhydrous diketones.

  • Preparation: In a standard round-bottom flask, dissolve 1.0 mmol of 2-nitro-1,3-indandione dihydrate in 10 mL of a polar aprotic solvent (e.g., DMF) to ensure the anion is weakly solvated and highly reactive.

  • Reagent Addition: Add 1.5 mmol of an electrophile (e.g., benzyl bromide). No additional base is strictly required, though a mild acid scavenger ( K2​CO3​ ) can be added to neutralize the displaced hydronium.

  • Reaction & Monitoring: Stir at 60°C for 6 hours.

  • Self-Validation Checkpoint (IR Spectroscopy): Isolate the product. The success of the trapping is validated by IR spectroscopy. The starting dihydrate exhibits highly shifted, delocalized carbonyl stretches (~1600 cm−1 ). The successful C-alkylation breaks the nitronate resonance, restoring the isolated ketone stretches (~1700-1740 cm−1 ).

Workflow Start Select Reagent Anhydrous Anhydrous Form (Dry DCM/THF) Start->Anhydrous Needs Electrophile Dihydrate Dihydrate Form (Polar Solvents) Start->Dihydrate Needs Nucleophile Rxn1 Add Nucleophile (e.g., Amine) Anhydrous->Rxn1 Rxn2 Add Electrophile (e.g., Alkyl Halide) Dihydrate->Rxn2 Val1 Validation: Color Check & NMR Rxn1->Val1 Val2 Validation: IR Carbonyl Shift Rxn2->Val2

Experimental workflow and self-validation logic for both hydration states.

Conclusion

The choice between 2-nitro-1,3-indandione and its dihydrate is a choice between two fundamentally different chemical species. The anhydrous form is a reactive, neutral electrophile ideal for core scaffold modifications in pharmaceutical synthesis. Conversely, the dihydrate is a stable hydronium nitronate salt, offering a highly controlled, base-free route to utilize the indandione core as a nucleophile. By aligning the hydration state with the intended mechanistic pathway, researchers can drastically improve yields and ensure protocol reliability.

References
  • LookChem. Cas 3674-33-7, 2-NITRO-1,3-INDANDIONE. Retrieved from[Link][1][2]

  • Simonsen, O., & Jacobsen, J. P. (1977). The crystal and molecular structure of 2-nitro-1,3-indandione dihydrate. A hydronium nitronate. Acta Crystallographica Section B, 33(10), 3045-3049. International Union of Crystallography. Retrieved from[Link][3]

  • Metro, S. J., & Taurins, A. (1952). The Reaction of Pyridine and Picolines with 2-Bromo-2-Nitro-1,3-Indandione. Canadian Journal of Chemistry, 30(6), 466-472. Canadian Science Publishing. Retrieved from[Link][4]

Sources

Comparative

A Comprehensive Guide to the Validation of an HPLC-UV Analytical Method for the Quantification of 2-Nitro-1,3-indandione Dihydrate

For Researchers, Scientists, and Drug Development Professionals The validation of an analytical procedure is a critical process in pharmaceutical development and manufacturing, establishing through laboratory studies tha...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The validation of an analytical procedure is a critical process in pharmaceutical development and manufacturing, establishing through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical application.[1] For the quantification of an active pharmaceutical ingredient (API) such as 2-nitro-1,3-indandione dihydrate, a well-validated HPLC-UV method provides assurance of its reliability.[1][2] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which provides a framework for the validation of analytical procedures.[3][4]

The Analyte: 2-Nitro-1,3-indandione Dihydrate

2-Nitro-1,3-indandione dihydrate is a yellow crystalline solid with a molecular formula of C9H9NO6 and a molecular weight of 227.18 g/mol .[5][6] It is reported to be a very strong acid and exists as a stable hydronium nitronate salt.[5] Its chromophoric nature, due to the presence of the nitro group and the indandione structure, makes it a suitable candidate for quantification by HPLC with UV detection.[7][8]

Core Principles of HPLC-UV Method Validation

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3] This involves a thorough evaluation of several performance characteristics to ensure the method is specific, sensitive, accurate, precise, and robust.

Diagram 1: Workflow of HPLC-UV Method Validation

HPLC-UV Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application Method Optimization Method Optimization Specificity Specificity Method Optimization->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Analysis Routine Analysis Robustness->Routine Analysis

Caption: A typical workflow for the validation of an HPLC-UV analytical method.

Comparative Analysis of Analytical Method Validation Parameters

The following table summarizes the key validation parameters, their purpose, typical acceptance criteria, and a comparison with an alternative method, such as Ultra-High-Performance Liquid Chromatography (UHPLC-UV), which offers faster analysis times and higher resolution.

Validation ParameterPurposeTypical Acceptance Criteria for HPLC-UVComparison with UHPLC-UV
Specificity To ensure the method accurately measures the analyte in the presence of other components (impurities, degradation products, matrix components).[9][10]The analyte peak should be well-resolved from other peaks (Resolution > 2.0).[9] No interference at the retention time of the analyte in the blank and placebo.[9]UHPLC generally offers superior resolution due to smaller particle size columns, leading to better specificity.
Linearity & Range To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range.[1][11]Correlation coefficient (r²) ≥ 0.998.[9]Both methods can achieve excellent linearity. The range for UHPLC might be wider due to higher sensitivity.
Accuracy To determine the closeness of the test results to the true value.[12]Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).[9][12]Accuracy is dependent on the method's precision and freedom from bias, achievable by both techniques.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[2]Repeatability (Intra-assay): RSD ≤ 2.0% for six replicate injections.[13] Intermediate Precision (Inter-assay): RSD ≤ 2.0% when performed by different analysts, on different days, or with different equipment.[9]UHPLC can sometimes offer slightly better precision due to more stable baselines and sharper peaks.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]Signal-to-Noise (S/N) ratio of 3:1.[15]UHPLC typically has lower LODs due to sharper peaks and potentially lower baseline noise.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14]Signal-to-Noise (S/N) ratio of 10:1.[15]UHPLC generally has lower LOQs, allowing for the quantification of smaller amounts of the analyte.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16][17]No significant change in results when parameters like mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%) are varied.[18]Both methods require thorough robustness testing. UHPLC methods might be more sensitive to small variations in parameters.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for validating the HPLC-UV method for 2-nitro-1,3-indandione dihydrate quantification.

Chromatographic Conditions (Hypothetical Optimized Method)
  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (based on the chromophoric nature of the analyte).[8]

  • Injection Volume: 10 µL.

  • Standard and Sample Diluent: Mobile phase.

Validation Experiments

Diagram 2: Interrelationship of Core Validation Parameters

Validation Parameters Interrelationship Specificity Specificity Linearity Linearity Specificity->Linearity ensures correct peak Accuracy Accuracy Linearity->Accuracy depends on Range Range Linearity->Range defines Precision Precision Accuracy->Precision requires LOD LOD Precision->LOD influences LOQ LOQ Precision->LOQ influences

Caption: The logical flow and dependency between key HPLC method validation parameters.

Specificity is the ability of the method to accurately measure the analyte response in the presence of all potential sample components.[9]

Protocol:

  • Blank Analysis: Inject the diluent (mobile phase) to ensure no interfering peaks are present at the retention time of 2-nitro-1,3-indandione dihydrate.

  • Placebo Analysis: Prepare a placebo sample containing all formulation excipients without the API. Inject the placebo solution to confirm the absence of interfering peaks.

  • Forced Degradation Study: Expose a solution of 2-nitro-1,3-indandione dihydrate to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate degradation products.[3] Analyze the stressed samples to ensure the analyte peak is well-resolved from any degradation product peaks.

Linearity demonstrates that the method's results are directly proportional to the analyte's concentration over a specific range.[11] The range is the interval between the upper and lower concentrations that have been shown to be determined with acceptable precision, accuracy, and linearity.[1]

Protocol:

  • Prepare a stock solution of 2-nitro-1,3-indandione dihydrate standard.

  • From the stock solution, prepare a series of at least five calibration standards covering the expected working range (e.g., 50% to 150% of the target assay concentration).[12][13]

  • Inject each standard in triplicate.

  • Plot a calibration curve of the mean peak area versus the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[19]

Accuracy is determined by applying the analytical procedure to an analyte of known purity (e.g., a reference standard) and comparing the results to the true value.[9]

Protocol:

  • Prepare placebo samples spiked with 2-nitro-1,3-indandione dihydrate at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[9][20]

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percent recovery for each replicate.

  • The mean recovery at each concentration level should be within the acceptance criteria.

Precision is evaluated at two levels: repeatability and intermediate precision.[9]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of 2-nitro-1,3-indandione dihydrate at 100% of the target concentration.[9]

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[9]

    • Calculate the RSD of the combined results from both studies.

LOD and LOQ are determined to assess the sensitivity of the method.[21]

Protocol (based on Signal-to-Noise Ratio):

  • Determine the baseline noise by analyzing a blank sample and measuring the peak-to-peak noise in a region where no peaks are present.[15]

  • Prepare and inject a series of diluted solutions of 2-nitro-1,3-indandione dihydrate.

  • The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1.[15]

  • The LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.[15]

Alternative Protocol (based on the Calibration Curve): LOD and LOQ can also be calculated from the standard deviation of the response and the slope of the calibration curve using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[22]

Robustness testing evaluates the method's reliability during normal usage by deliberately varying method parameters.[16][17]

Protocol:

  • Introduce small, deliberate changes to the chromatographic conditions one at a time.[16] Examples of parameters to vary include:

    • Mobile phase composition (e.g., ±2% of the organic component).[23]

    • pH of the aqueous phase (e.g., ±0.2 units).[18]

    • Column temperature (e.g., ±5 °C).[18]

    • Flow rate (e.g., ±10%).[18]

  • Analyze a standard solution under each modified condition.

  • Evaluate the effect of these changes on system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution).

Comparison with Alternative Analytical Techniques

While HPLC-UV is a robust and widely used technique for the quantification of chromophoric compounds, other methods can also be employed for the analysis of nitroaromatic compounds.[24]

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.[24]High resolution for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like 2-nitro-1,3-indandione dihydrate.
Electrochemical Methods Measurement of current or potential changes resulting from the reduction or oxidation of the analyte.[24]Simple, inexpensive, and portable. High sensitivity.[24]Can be prone to interference from other electroactive species in the sample matrix.
Spectroscopic Techniques (e.g., IR, SERS) Based on the interaction of electromagnetic radiation with the analyte.[24]Can provide structural information and be used for quantification.[24]May lack the separating power of chromatography, leading to potential interferences.

For the routine quantification of 2-nitro-1,3-indandione dihydrate in a pharmaceutical setting, HPLC-UV remains the gold standard due to its combination of specificity, sensitivity, and robustness.

Conclusion

The validation of an HPLC-UV analytical method for the quantification of 2-nitro-1,3-indandione dihydrate is a comprehensive process that ensures the reliability and accuracy of the results. By systematically evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, a method can be deemed fit for its intended purpose in a regulated environment. This guide provides the foundational knowledge and detailed protocols necessary for researchers and scientists to successfully validate such a method, ensuring compliance with international standards and contributing to the development of safe and effective pharmaceutical products.

References

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
  • Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide.
  • Thermo Fisher Scientific. (2021, September 22). Don't Get Lost in Your HPLC Method Development.
  • Separation Science. (2023, December 8). Implementing Robustness Testing for HPLC Methods.
  • Industrial Pharmacist. (2023, September 8).
  • Thermo Fisher Scientific. (2022, February 25).
  • LCGC International. (2025, November 26). Robustness Tests.
  • Benchchem. (2025).
  • Separation Science. (2025, July 29).
  • Lösungsfabrik. (2017, August 4). Increasing the sensitivity in case of LOD / LOQ problems in HPLC methods.
  • Pharmaceutical Sciences. (2024, May 5). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method.
  • CPhI Online. (2026, March 5).
  • LCGC International. (2026, March 24).
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Element Lab Solutions.
  • Mastelf. (2025, February 10).
  • ResearchGate. A geometric approach to robustness testing in analytical HPLC.
  • Altabrisa Group. (2025, September 17). What Is Linearity in HPLC Analysis and Its Importance?
  • Quality System Compliance. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • NorthEast BioLab.
  • Pharmaguideline. (2024, December 11).
  • BioPharm International. (2025, November 26).
  • Chromatography Today.
  • Semantic Scholar. (2016, June 15). ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring of the Multi-targeted.
  • IUCr Journals. (1977). The Crystal and Molecular Structure of 2-Nitro-1,3-indandione Dihydrate.
  • Acta Scientific. (2020, March 23).
  • Alfa Chemistry.
  • MDPI. (2025, January 22). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study.
  • Chemsrc.com. (2021, July 26). 2-NITRO-1,3-INDANDIONE Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd.
  • ICH. (2023, November 30).
  • ChemicalBook. (2026, January 13). 2-NITRO-1,3-INDANDIONE | 3674-33-7.
  • NextSDS.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

Sources

Validation

Benchmarking 2-Nitro-1,3-Indandione Dihydrate Against Standard Nitroaromatics: A Guide to Organic Base Derivatization

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Reagent Efficacy, Structural Causality, and Laboratory Safety Executive Summary: The Shift in Derivatization Paradigms In pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Reagent Efficacy, Structural Causality, and Laboratory Safety

Executive Summary: The Shift in Derivatization Paradigms

In pharmaceutical development and analytical chemistry, the precise identification and isolation of organic bases (amines and alkaloids) rely heavily on derivatization. Historically, standard nitroaromatic compounds—most notably Picric Acid (2,4,6-trinitrophenol) —have served as the gold standard for forming crystalline salts (picrates) used in melting point characterization. However, the severe explosive hazards associated with dry picric acid have driven the need for safer, equally effective alternatives[1].

2-Nitro-1,3-indandione dihydrate (NIDADO) has emerged as a superior benchmarking standard[2]. By leveraging a unique aquaoxonium nitronate structure, NIDADO provides the thermodynamic driving force necessary for rapid salt formation without the shock-sensitive instability inherent to traditional polynitroaromatics[3]. This guide objectively compares NIDADO against standard nitroaromatics, providing causality-driven protocols for modern laboratory integration.

Mechanistic Profiling: The Aquaoxonium Advantage

To understand why NIDADO outperforms standard nitroaromatics in both safety and efficacy, we must analyze its crystal and molecular architecture.

Unlike standard organic acids, neutron diffraction and X-ray crystallographic studies reveal that NIDADO does not exist merely as a hydrated molecule. Instead, it crystallizes as a stable hydronium nitronate salt containing an isolated aquaoxonium ion ( H3​O+⋅H2​O or H5​O2+​ )[4],[3].

  • The Proton Donor (Causality of Reactivity): The H5​O2+​ complex makes NIDADO an exceptionally strong acid (pKa ~2.41)[5]. When introduced to an organic base, the highly labile proton is transferred with near-instantaneous kinetics.

  • The Nitronate Anion (Causality of Crystallinity): Upon proton donation, the resulting nitronate anion stabilizes its negative charge via extensive delocalization across the two carbonyl oxygens and the nitro group[4]. This creates a rigid, multi-dentate hydrogen-bonding network that locks the protonated amine into a highly ordered crystal lattice, yielding exceptionally sharp melting points[2],[6].

  • Comparison to Picric Acid: Picric acid relies on a phenolate anion. While effective at forming salts, the electron-deficient trinitrophenol core becomes highly shock-sensitive when the hydration sphere is removed during isolation, posing a critical safety liability[1].

Comparative Performance Data

The following table benchmarks NIDADO against traditional nitroaromatic derivatizing agents, summarizing their physicochemical and operational parameters.

Parameter2-Nitro-1,3-indandione Dihydrate (NIDADO)Picric Acid (Standard)3,5-Dinitrobenzoic Acid (3,5-DNBA)
Acidic pKa ~2.410.382.82
Active Proton Source Aquaoxonium complex ( H5​O2+​ )Phenolic HydroxylCarboxylic Acid
Anion Structure Delocalized NitronateTrinitrophenolateDinitrobenzoate
Derivative Crystallinity Excellent (Multi-dentate H-bonding)Good to ExcellentModerate
Safety Profile Stable, Non-explosive Highly shock-sensitive (dry) Stable, Non-explosive
Primary Application Amine/Alkaloid DerivatizationLegacy Amine DerivatizationAlcohol/Amine Derivatization

Experimental Workflows & Logical Relationships

The transition from picric acid to NIDADO simplifies the analytical workflow by entirely eliminating the hazardous handling steps required for explosive dry salts.

G Base Organic Base (Amine/Alkaloid) Rxn1 Proton Transfer (H5O2+ Donation) Base->Rxn1 Rxn2 Proton Transfer (Phenolic H+) Base->Rxn2 NIDADO 2-Nitro-1,3-indandione Dihydrate NIDADO->Rxn1 Picric Picric Acid (Standard) Picric->Rxn2 Salt1 Nitronate Salt (Safe, Crystalline) Rxn1->Salt1 High Yield Salt2 Picrate Salt (Explosion Risk) Rxn2->Salt2 Hazardous Analysis Melting Point Characterization Salt1->Analysis Sharp MP Salt2->Analysis Variable MP

Workflow comparing amine derivatization via NIDADO versus standard picric acid.

Self-Validating Experimental Protocols

Protocol A: Derivatization using NIDADO (Recommended Standard)

This protocol is optimized for the identification of unknown pharmaceutical amines[2],[6].

  • Reagent Solvation: Dissolve 1.0 mmol of 2-nitro-1,3-indandione dihydrate in 5.0 mL of warm 95% ethanol.

    • Causality: Ethanol acts as an ideal amphiphilic solvent. It easily dissolves both the organic base and the NIDADO reagent, but possesses a low enough dielectric constant that the highly polar nitronate salt will crash out upon cooling.

  • Amine Addition: Slowly add 1.0 mmol of the target organic base (dissolved in a minimal amount of ethanol) to the NIDADO solution while stirring.

  • Self-Validating Crystallization: Allow the mixture to cool to room temperature.

    • Validation Cue: The successful transfer of the proton from the H5​O2+​ complex to the amine is visually confirmed by the rapid precipitation of a distinct, brightly colored crystalline solid. If precipitation is slow, the addition of 1-2 drops of cold distilled water will force the lattice assembly.

  • Isolation: Vacuum filter the crystals using a Hirsch funnel, washing with 2 mL of ice-cold ethanol.

  • Characterization: Dry the crystals in a desiccator and determine the melting point.

    • Causality: Because the nitronate anion forms a highly ordered, multi-dentate hydrogen bond network with the protonated amine, the resulting derivative will exhibit an exceptionally sharp melting point (typically melting within a 1.0°C range), making it ideal for rigorous API characterization[2].

Protocol B: Derivatization using Picric Acid (Legacy Benchmark)

Note: This protocol is provided strictly for comparative benchmarking. Extreme caution is required.

  • Reagent Solvation: Weigh 1.0 mmol of picric acid. Critical Safety Step: Picric acid must be weighed as a wetted paste (minimum 30% water) to prevent detonation via friction or static shock[1]. Dissolve the paste in 5.0 mL of ethanol.

  • Amine Addition: Add 1.0 mmol of the target organic base to the solution.

  • Crystallization: Cool the solution in an ice bath to induce the precipitation of the picrate salt.

  • Isolation & Hazard Warning: Filter the crystals.

    • Causality for Obsolescence: Once the isolated picrate salt dries, it regains shock-sensitive properties. Subjecting dry picrate salts to standard analytical techniques like Differential Scanning Calorimetry (DSC) or capillary melting point analysis introduces a severe laboratory safety liability, justifying the industry shift toward NIDADO.

References

  • The Crystal and Molecular Structure of 2-Nitro-1,3-indandione Dihydrate.
  • Neutron diffraction study of 2-nitro-1,3-indandione dihydrate Source: IUCr Journals URL
  • 2-Nitro-1H-inden-1,3(2H)
  • 2-Nitro-1,3-indandione | Analytical Chemistry Source: ACS Publications URL
  • 2-Nitro-1, 3-Indandione and its use as a reagent for the identification of organic bases Source: Oregon State University URL
  • Raman Handheld Library Substance List Source: Scribd URL

Sources

Comparative

Mass spectrometry fragmentation comparison of 2-nitro-1,3-indandione dihydrate and analogs

Title: Mass Spectrometry Fragmentation Comparison of 2-Nitro-1,3-indandione Dihydrate and Analogs: A Comprehensive Guide Executive Summary For researchers and drug development professionals, understanding the gas-phase d...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Mass Spectrometry Fragmentation Comparison of 2-Nitro-1,3-indandione Dihydrate and Analogs: A Comprehensive Guide

Executive Summary For researchers and drug development professionals, understanding the gas-phase dissociation behavior of 1,3-indandione derivatives is critical for structural elucidation, metabolite profiling, and forensic analysis. This guide objectively compares the mass spectrometry (MS) fragmentation of 2-nitro-1,3-indandione dihydrate against its structural analogs, providing mechanistic insights, comparative data, and self-validating experimental protocols.

Mechanistic Principles of Fragmentation (Expertise & Experience)

The fragmentation of 2-nitro-1,3-indandione dihydrate is governed by three distinct mechanistic phases: desolvation, functional group cleavage, and core ring dissociation. Understanding the causality behind these pathways is essential for accurate spectral interpretation.

Desolvation and Precursor Formation In both Electrospray Ionization (ESI) and Electron Ionization (EI), the dihydrate form ([M + 2H₂O], MW = 227) is highly labile. Thermal energy in the GC inlet or desolvation gas in the ESI source rapidly drives the loss of two water molecules, yielding the anhydrous molecular ion at m/z 191 ()[1]. Consequently, the primary precursor ion observed in MS¹ is typically the anhydrous species.

Nitro Group Cleavages and Aci-Nitro Tautomerization Nitroaromatic and nitroaliphatic compounds exhibit characteristic neutral losses driven by the high electronegativity and resonance stabilization of the nitro group ()[2]. For 2-nitro-1,3-indandione, three primary pathways emerge from the m/z 191 precursor:

  • Loss of NO₂• (-46 Da) : Homolytic cleavage yields a stable indandione radical cation at m/z 145.

  • Loss of HNO₂ (-47 Da) : A common rearrangement in nitro compounds containing abstractable α-protons, yielding an ion at m/z 144 ()[3].

  • Loss of OH• (-17 Da) : This diagnostic loss occurs via tautomerization to the aci-nitro form. The transfer of an α-proton to the nitro oxygen creates an intermediate that readily expels a hydroxyl radical, generating a characteristic fragment at m/z 174 ()[3].

Indandione Core Dissociation Once the 2-position substituent is expelled, the remaining 1,3-indandione core (m/z 146 for the unsubstituted analog) undergoes highly predictable sequential fragmentations. The dominant pathways involve:

  • Loss of Carbon Monoxide (-28 Da) : The cyclic dione ejects CO to form a benzocyclobutenone-like radical cation (m/z 118 for the unsubstituted core, or m/z 117/116 for the nitro-cleaved fragments).

  • Loss of Ketene (-42 Da) : A parallel pathway involves the ejection of CH₂CO, a hallmark of cyclic ketones, yielding an ion at m/z 104 ()[1].

By comparing these mechanisms to analogs like 2-acetyl-1,3-indandione (where the initial loss is a methyl radical or ketene from the acetyl group) ()[4], researchers can confidently map neutral losses to specific structural domains.

Comparative Mass Spectrometry Data

The following table summarizes the diagnostic ions and neutral losses for 2-nitro-1,3-indandione dihydrate and two key analogs under standard MS conditions.

CompoundPrecursor Ion (m/z)Primary Neutral LossDiagnostic Fragment (m/z)Secondary Core Loss
2-Nitro-1,3-indandione Dihydrate 191 (Anhydrous)-NO₂ (46 Da)145-CO (28 Da) → 117
-OH (17 Da)174-
1,3-Indandione (Core Analog) 146-CO (28 Da)118-CO (28 Da) → 90
-CH₂CO (42 Da)104-
2-Acetyl-1,3-indandione 188-CH₃ (15 Da)173-CO (28 Da) → 145

Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating LC-ESI-MS/MS workflow is recommended. This protocol uses collision-induced dissociation (CID) energy stepping to validate the precursor-to-product relationships.

Protocol: LC-ESI-MS/MS Analysis of Indandione Derivatives

  • Sample Preparation : Dissolve 1 mg of 2-nitro-1,3-indandione dihydrate in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using a 50:50 mixture of Water/Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation : Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Use a gradient elution from 5% to 95% Acetonitrile over 10 minutes to ensure separation from potential degradation products.

  • Ionization (ESI Negative/Positive Mode) : Operate the ESI source in negative mode for optimal sensitivity of the nitro compound (forming [M-H]⁻ at m/z 190), or positive mode (forming [M+H]⁺ at m/z 192). Note: EI-MS is preferred for observing the classical m/z 191 radical cation ()[3].

  • CID Energy Stepping (Self-Validation) : Isolate the precursor in Q1. Apply a collision energy (CE) ramp in q2 from 10 eV to 40 eV.

    • Low CE (10-15 eV): Monitor for the low-energy loss of OH• (-17 Da) to validate the aci-nitro tautomer.

    • Medium CE (20-30 eV): Monitor for the dominant loss of NO₂ (-46 Da).

    • High CE (35-40 eV): Monitor for the secondary loss of CO (-28 Da) from the indandione core.

  • Data Interpretation : Map the sequential neutral losses. If the -17 Da loss is absent, verify the presence of the α-proton, as fully substituted 2,2-dialkyl-1,3-indandiones cannot form the aci-nitro tautomer.

Fragmentation Pathway & Workflow Visualizations

MS_Fragmentation Dihydrate 2-Nitro-1,3-indandione Dihydrate [M+2H2O] m/z 227 M_plus Anhydrous Molecular Ion [M]⁺• m/z 191 Dihydrate->M_plus - 2 H2O (Source/Thermal) M_OH [M - OH]⁺ m/z 174 (aci-nitro route) M_plus->M_OH - OH• (17 Da) M_NO2 [M - NO2]⁺ m/z 145 M_plus->M_NO2 - NO2• (46 Da) M_HNO2 [M - HNO2]⁺• m/z 144 M_plus->M_HNO2 - HNO2 (47 Da) Frag_117 [m/z 145 - CO]⁺ m/z 117 M_NO2->Frag_117 - CO (28 Da) Frag_116 [m/z 144 - CO]⁺• m/z 116 M_HNO2->Frag_116 - CO (28 Da) Indandione_Core 1,3-Indandione Core [M]⁺• m/z 146 Core_CO [M - CO]⁺• m/z 118 Indandione_Core->Core_CO - CO (28 Da) Core_Ketene [M - CH2CO]⁺• m/z 104 Indandione_Core->Core_Ketene - CH2CO (42 Da)

Proposed mass spectrometry fragmentation pathways for 2-nitro-1,3-indandione and core analogs.

Workflow Sample 1. Sample Prep (Desolvation) Ionization 2. Ionization (ESI- / EI+) Sample->Ionization MS1 3. Precursor Selection (Q1) Ionization->MS1 CID 4. CID Energy Stepping (q2) MS1->CID MS2 5. Fragment Analysis (Q3) CID->MS2 Data 6. Data Interpretation (Neutral Loss Mapping) MS2->Data

Self-validating LC-MS/MS workflow using CID energy stepping for structural elucidation.

References

  • Bonacci, G., et al. "Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids." Journal of the American Society for Mass Spectrometry, 2011.[Link]

  • Jaoui, M., et al. "Characterization of aerosol nitroaromatic compounds: Validation of an experimental method." Journal of Mass Spectrometry, 2018.[Link]

  • Mikaia, A. "Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups." Journal of Physical and Chemical Reference Data, 2025.[Link]

  • Ahmedova, A., et al. "Excited state intramolecular proton transfer in 2-acetylindan-1,3-dione." Inorganica Chimica Acta, 2006.[Link]

Sources

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